

# Application Notes & Protocols: Electrospinning of PMMA Nanofibers for Tissue Engineering Scaffolds

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## Compound of Interest

Compound Name: Poly(methylmethacrylate)

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## Introduction

Poly(methyl methacrylate) (PMMA) is a biocompatible synthetic polymer with a long history of use in medical applications, including bone cement and contact lenses.<sup>[1][2][3]</sup> Its mechanical properties, durability, and established biocompatibility make it an attractive candidate for the fabrication of tissue engineering scaffolds.<sup>[1][4]</sup> Electrospinning, a versatile and cost-effective technique, enables the production of PMMA nanofibers that mimic the architecture of the native extracellular matrix (ECM).<sup>[5][6][7]</sup> These nanofibrous scaffolds, with their high surface-area-to-volume ratio and porous structure, provide an excellent substrate for cell attachment, proliferation, and differentiation, holding significant promise for applications in bone tissue engineering, drug delivery, and wound healing.<sup>[1][8][9][10]</sup>

These application notes provide detailed protocols for the fabrication, characterization, and cellular evaluation of electrospun PMMA nanofiber scaffolds for tissue engineering applications.

## Key Applications

- **Bone Tissue Engineering:** PMMA's mechanical properties are similar to bone, making it a suitable material for orthopedic applications.<sup>[1]</sup> Electrospun PMMA scaffolds can be further

enhanced by incorporating bioactive materials like hydroxyapatite (nHA) to improve osteoconductivity and promote bone regeneration.[1][11]

- **Drug Delivery:** The high surface area of PMMA nanofibers allows for efficient loading and controlled release of therapeutic agents, such as analgesics (e.g., ibuprofen) and anticancer drugs.[12][13][14] This makes them promising for localized and sustained drug delivery systems.[12]
- **Wound Healing:** The porous structure of PMMA scaffolds can facilitate gaseous exchange and absorb wound exudate, creating a favorable environment for wound healing.
- **Cellular Scaffolds:** PMMA nanofibers provide a 3D environment that supports cell adhesion, migration, and proliferation, crucial for the development of engineered tissues.[2][4]

## Experimental Protocols

### Protocol 1: Preparation of PMMA Spinning Solution

This protocol describes the preparation of a homogenous PMMA solution for electrospinning.

Materials:

- Poly(methyl methacrylate) (PMMA) powder ( $M_w = 120,000$  g/mol or other desired weight)[9]
- Solvent: Acetone, Dimethylformamide (DMF), or a mixture of solvents[1][12]
- Magnetic stirrer and stir bar
- Glass beaker or vial
- Weighing scale
- Aluminum foil

Procedure:

- Weigh the desired amount of PMMA powder.

- Measure the required volume of the chosen solvent. Common concentrations range from 8% to 30% (w/v).[\[1\]](#)[\[15\]](#)
- In a glass beaker, slowly add the PMMA powder to the solvent while stirring continuously with a magnetic stirrer.
- Cover the beaker with aluminum foil to prevent solvent evaporation.
- Continue stirring at room temperature for several hours (e.g., 8-24 hours) until the PMMA is completely dissolved and a homogenous, viscous solution is formed.[\[1\]](#)[\[12\]](#)
- For composite scaffolds, nanoparticles like nano-hydroxyapatite (nHA) can be added to the solution after the PMMA is dissolved. To prevent aggregation, sonicate the solution for approximately 30 minutes.[\[1\]](#)

## Protocol 2: Electrospinning of PMMA Nanofibers

This protocol details the electrospinning process to fabricate nanofibrous scaffolds.

Materials and Equipment:

- Prepared PMMA spinning solution
- Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
- Syringe (e.g., 5 mL or 10 mL) with a metallic needle (e.g., 21-gauge)
- Grounded collector (e.g., flat aluminum foil-covered plate or rotating mandrel)

Procedure:

- Load the PMMA solution into the syringe and attach the needle.
- Mount the syringe onto the syringe pump.
- Position the collector at a specific distance from the needle tip (typically 10-20 cm).

- Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
- Set the syringe pump to a constant flow rate (e.g., 1 mL/h).[\[1\]](#)
- Apply a high voltage between the needle and the collector (typically 10-25 kV).[\[1\]](#)[\[15\]](#)
- A Taylor cone will form at the needle tip, and a jet of the polymer solution will be ejected towards the collector.
- As the solvent evaporates, solid nanofibers will be deposited on the collector, forming a non-woven mat.
- Continue the process until a scaffold of the desired thickness is obtained.
- After electrospinning, leave the scaffold under a fume hood for at least 24-72 hours to ensure complete removal of residual solvent.[\[1\]](#)

## Protocol 3: Characterization of PMMA Nanofiber Scaffolds

This protocol outlines the key characterization techniques for evaluating the fabricated scaffolds.

### 1. Morphological Analysis (Scanning Electron Microscopy - SEM):

- Cut a small piece of the scaffold and mount it on an SEM stub using carbon tape.
- Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.[\[16\]](#)
- Image the scaffold using an SEM at various magnifications to observe fiber morphology, diameter, and porosity.
- Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from the SEM images.[\[2\]](#)[\[16\]](#)

### 2. Wettability (Contact Angle Measurement):

- Place a small piece of the scaffold on a flat surface.
- Use a contact angle goniometer to deposit a droplet of distilled water (typically 2  $\mu$ L) onto the scaffold surface.[\[1\]](#)
- Measure the angle between the water droplet and the scaffold surface. A higher contact angle indicates greater hydrophobicity.

### 3. Chemical Composition (Fourier-Transform Infrared Spectroscopy - FTIR):

- Obtain the FTIR spectrum of the PMMA scaffold to confirm its chemical composition and identify the presence of any functional groups or incorporated substances.[\[16\]](#)

### 4. Mechanical Testing (Tensile Strength):

- Cut the scaffold into rectangular strips of defined dimensions.
- Use a universal testing machine to perform tensile tests and determine the Young's modulus, ultimate tensile strength, and elongation at break.[\[4\]](#)

## Protocol 4: In Vitro Cell Culture on PMMA Scaffolds

This protocol provides a general guideline for seeding and culturing cells on the electrospun scaffolds.

#### Materials:

- Sterilized PMMA nanofiber scaffolds
- Cell culture plates (e.g., 24-well or 48-well plates)
- Desired cell line (e.g., osteoblasts, fibroblasts)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)  
[\[17\]](#)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Sterilization: Sterilize the scaffolds using a suitable method, such as UV irradiation for 30-60 minutes on each side in a laminar flow hood.[4][17]
- Pre-wetting: Place the sterile scaffolds into the wells of a culture plate and incubate them in PBS overnight to remove any potential leachables and to facilitate cell attachment.[18]
- Cell Seeding: Aspirate the PBS and seed a suspension of cells directly onto the scaffold surface at a desired density (e.g.,  $1 \times 10^4$  cells/scaffold).[4]
- Incubation: Allow the cells to attach for a few hours in a small volume of medium before adding more medium to the well.
- Culture: Culture the cell-seeded scaffolds in an incubator, changing the medium every 2-3 days.
- Analysis: At desired time points, analyze cell viability (e.g., MTT assay), proliferation, and morphology (e.g., SEM, fluorescence microscopy).[4]

## Data Presentation

The following tables summarize quantitative data from various studies on electrospun PMMA and PMMA-composite scaffolds.

Table 1: Electrospinning Parameters and Resulting PMMA Nanofiber Diameters

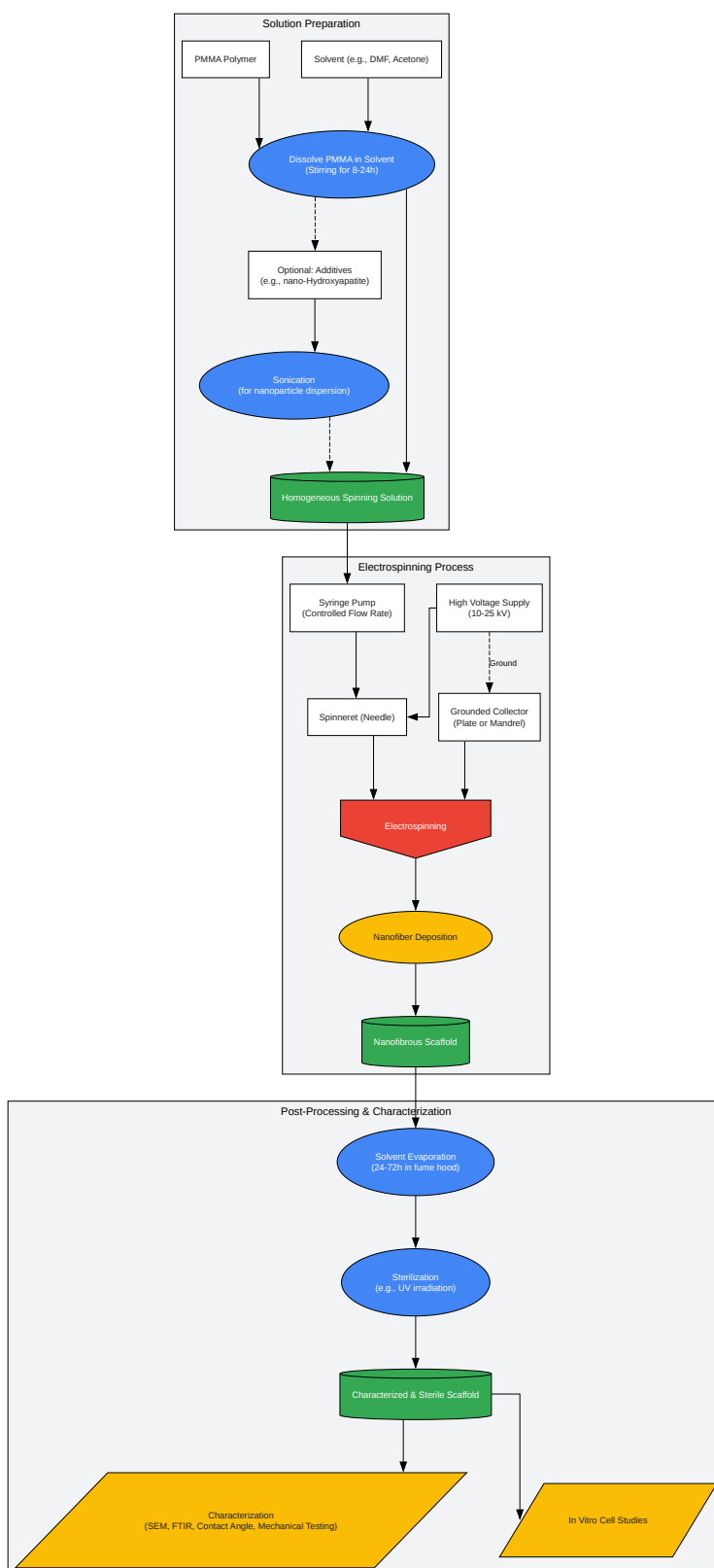
PMMA Concentration (wt%)	Solvent	Voltage (kV)	Flow Rate (mL/h)	Collector Distance (cm)	Average Fiber Diameter (μm)	Reference
8	-	10-25	-	-	0.326	[15]
12	-	10-25	-	-	0.380	[15]
30	DMF	10	1	-	-	[1]
-	Dichloromethane/DMF (60:40)	15	-	18	0.350 ± 0.050	[19]
-	2-propanol/water	5.5	0.05	-	0.837 ± 0.139	[9]
-	2-propanol/water	7.1	0.05	-	0.770 ± 0.045	[9]
15% (PMMA in DMF)	DMF	14	4	-	1.278	[20]

Table 2: Physical and Mechanical Properties of Electrospun PMMA and Composite Scaffolds

Scaffold Composition	Average Fiber Diameter (μm)	Contact Angle (°)	Tensile Strength (MPa)	Young's Modulus (MPa)	Reference
PMMA	-	39 - 108	-	-	<a href="#">[15]</a>
PMMA Microfibers	> 3.5	140	-	-	<a href="#">[2]</a>
PMMA	-	> 130	-	-	<a href="#">[9]</a>
PCL/PMMA (10/0)	-	-	-	-	<a href="#">[4]</a>
PCL/PMMA (7/3)	-	-	Higher than 5/5 and 3/7	-	<a href="#">[4]</a> <a href="#">[21]</a>
PCL/PMMA (5/5)	-	-	-	-	<a href="#">[4]</a>
PCL/PMMA (3/7)	-	-	-	-	<a href="#">[4]</a>
PVC Nanofiber	-	-	2.2 ± 0.2	12.3 ± 2.6	<a href="#">[22]</a>

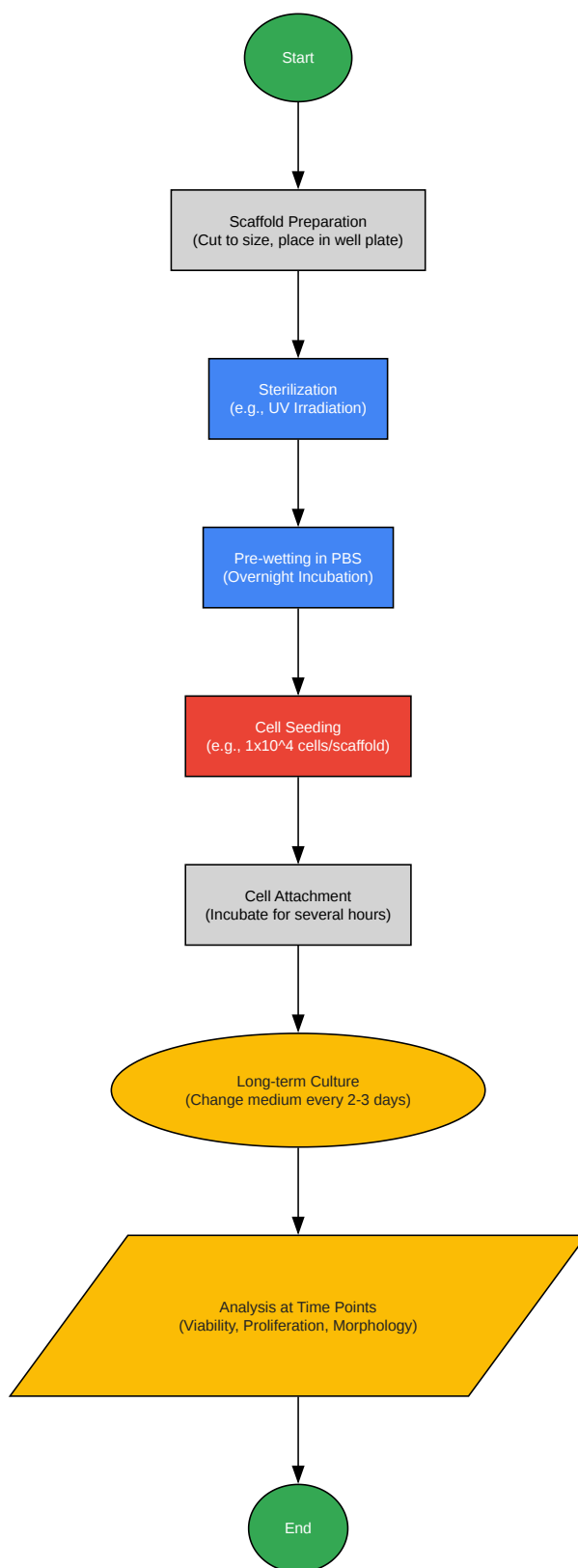
## Mandatory Visualizations





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Caption: Workflow for the fabrication and evaluation of electrospun PMMA scaffolds.



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Caption: Protocol for in vitro cell culture on electrospun PMMA scaffolds.

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